N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea
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Overview
Description
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea is an organic compound with the molecular formula C22H20N2OS. It belongs to the class of biphenyl carboxamides and is characterized by the presence of an ethyl(phenyl)carbamothioyl group attached to the biphenyl-4-carboxamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea typically involves the reaction of biphenyl-4-carboxylic acid with ethyl(phenyl)carbamothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl carboxamides.
Scientific Research Applications
N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-ethyl-N-phenylthiourea
- This compound
- This compound
Uniqueness
This compound stands out due to its unique combination of the biphenyl-4-carboxamide core and the ethyl(phenyl)carbamothioyl group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C22H20N2OS |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[ethyl(phenyl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C22H20N2OS/c1-2-24(20-11-7-4-8-12-20)22(26)23-21(25)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3-16H,2H2,1H3,(H,23,25,26) |
InChI Key |
CPNYOHOTIVMPKM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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